Trazeolide

説明

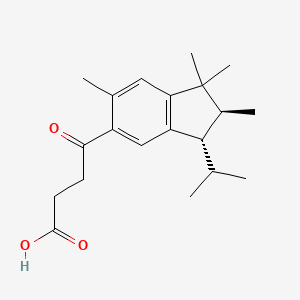

Structure

3D Structure

特性

分子式 |

C20H28O3 |

|---|---|

分子量 |

316.4 g/mol |

IUPAC名 |

4-oxo-4-[(2S,3S)-1,1,2,6-tetramethyl-3-propan-2-yl-2,3-dihydroinden-5-yl]butanoic acid |

InChI |

InChI=1S/C20H28O3/c1-11(2)19-13(4)20(5,6)16-9-12(3)14(10-15(16)19)17(21)7-8-18(22)23/h9-11,13,19H,7-8H2,1-6H3,(H,22,23)/t13-,19-/m0/s1 |

InChIキー |

YUTXECPABXNXPU-DJJJIMSYSA-N |

SMILES |

CC1C(C2=C(C1(C)C)C=C(C(=C2)C(=O)CCC(=O)O)C)C(C)C |

異性体SMILES |

C[C@H]1[C@@H](C2=C(C1(C)C)C=C(C(=C2)C(=O)CCC(=O)O)C)C(C)C |

正規SMILES |

CC1C(C2=C(C1(C)C)C=C(C(=C2)C(=O)CCC(=O)O)C)C(C)C |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization of Trazeolide Scaffolds

Established Synthetic Pathways for the Core Trazeolide Structure

The core triazolopyridine structure, central to this compound, can be constructed through various synthetic strategies. Research on related compounds, like Trazodone (B27368), highlights several established approaches for building this heterocyclic system.

Classical Multi-Step Synthesis Approaches

Classical multi-step synthesis approaches for triazolopyridine derivatives typically involve a sequence of reactions to assemble the fused heterocyclic ring system from simpler starting materials. These methods often require careful control of reaction conditions and purification steps to achieve the desired product. For example, the synthesis of certain triazolopyridine derivatives has been reported through multi-step reactions starting from precursors like 2,3-dichloropyridine (B146566) and hydrazine (B178648) hydrate (B1144303) researchgate.net. Another classical approach for the synthesis of nih.govwikipedia.orgguidetopharmacology.orgtriazolo[4,3-a]pyridines involves the reaction of 2-hydrazinopyridine (B147025) with appropriate reagents, followed by cyclization organic-chemistry.orgrsc.orgresearchgate.net. One patented procedure for preparing triazolo(4,3-a)pyridin-3(2H)-ones, including a lower homologue of the compounds discussed, describes a multi-step process involving the reaction of a substituted piperazine (B1678402) with a haloalkane, followed by reaction with a sodium triazolo[4,3-a]pyridin-3(2H)-one google.com.

Microwave-Assisted Synthetic Enhancements for this compound Production

Microwave-assisted synthesis has emerged as a valuable tool in the preparation of triazolopyridine derivatives, offering advantages such as reduced reaction times and improved yields compared to conventional heating methods researchgate.netmdpi.commdpi.comue.wroc.pljetir.org. Studies on the synthesis of Trazodone and its analogues have successfully employed microwave irradiation for key steps, such as N-alkylation reactions mdpi.com. Microwave-assisted protocols for the synthesis of the nih.govwikipedia.orgguidetopharmacology.orgtriazolo[4,3-a]pyridin-3(2H)-one core itself have also been developed, significantly shortening reaction times mdpi.comchemicalbook.com. For instance, the synthesis of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one from 2-hydrazinopyridine and urea (B33335) was efficiently carried out under microwave radiation chemicalbook.com. Microwave irradiation has also been utilized in the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles in a catalyst-free manner mdpi.com.

Eco-Friendly and Sustainable Synthetic Innovations for this compound Analogues

The development of eco-friendly and sustainable synthetic methods for chemical compounds, including triazolopyridine analogues, is an active area of research. These approaches aim to minimize environmental impact by reducing solvent usage, employing milder reaction conditions, and utilizing more benign reagents. Research on Trazodone analogues has explored eco-friendly methods, such as reductive alkylation under mild reducing conditions mdpi.com. Another environmentally benign approach for synthesizing triazolopyridine derivatives involves oxidative cyclization in water using sodium hypochlorite (B82951) as an oxidant researchgate.net. The use of microwave irradiation in the absence or with minimal amounts of organic solvents also contributes to more sustainable synthesis mdpi.comjetir.org. Green chemistry principles are increasingly being applied to the synthesis of triazolopyridines and their derivatives, sometimes involving techniques like using ionic liquids or conducting reactions in aqueous media jetir.orgresearchgate.netdntb.gov.ua.

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of derivatives and analogues of core structures like this compound are crucial for exploring chemical space and identifying compounds with desired properties. This involves strategically modifying the core scaffold or appending different chemical moieties.

Chemical Modifications at Peripheral Moieties of this compound

Chemical modifications at the peripheral moieties of a molecule like this compound can significantly influence its properties. For compounds with a triazolopyridine core and appended groups, such as the alkylpiperazine chain found in Trazodone and some of its analogues, modifications to these peripheral structures have been investigated. Studies on Trazodone derivatives have explored alterations to the alkylpiperazine moiety to understand their effect on binding affinity to biological targets researchgate.netnih.gov. These modifications can involve changing the length or structure of the alkyl linker or altering the substituents on the piperazine ring researchgate.net. Such targeted modifications allow for fine-tuning the interactions of the molecule with biological systems.

Preparation of Labeled this compound Analogues for Research Investigations

The synthesis of isotopically labeled analogues of the this compound scaffold is a critical undertaking in preclinical and research investigations, providing invaluable tools for elucidating absorption, distribution, metabolism, and excretion (ADME) profiles, studying reaction mechanisms, and conducting binding assays. nih.govwuxiapptec.comacs.org Labeling involves the incorporation of specific isotopes, either radioactive (e.g., carbon-14 (B1195169) [¹⁴C], tritium (B154650) [³H]) or stable (e.g., deuterium (B1214612) [²H], carbon-13 [¹³C], nitrogen-15 (B135050) [¹⁵N]), into the this compound molecular structure at defined positions. symeres.commusechem.com The choice of isotope and labeling position is strategically determined by the intended application and the metabolic stability of potential labeling sites within the molecule. almacgroup.commoravek.com

Isotopic Labeling Strategies

Two primary strategies are employed for the preparation of labeled this compound analogues: de novo synthesis from labeled precursors and late-stage isotopic exchange.

De Novo Synthesis from Labeled Precursors

Late-Stage Isotopic Exchange

Late-stage labeling involves introducing the isotope into the pre-synthesized, unlabeled this compound molecule or a late-stage intermediate through an exchange reaction. openmedscience.comresearchgate.net This is particularly common for hydrogen isotopes (²H and ³H) via hydrogen-deuterium or hydrogen-tritium exchange reactions catalyzed by metals like palladium on carbon (Pd/C) or through other specialized catalytic systems. nih.govresearchgate.nethwb.gov.inmdpi.comresearchgate.net This method can be more efficient and cost-effective than de novo synthesis, especially when multiple labeled positions are acceptable or when the exchange can be directed to specific, metabolically relevant sites. researchgate.netresearchgate.net However, achieving site-specific labeling via exchange can be challenging and may result in the label being incorporated at multiple positions. mdpi.com

Selection of Isotope

The selection of the appropriate isotope depends on the research objective:

Radioisotopes (¹⁴C, ³H): These are widely used in ADME studies due to their high sensitivity, allowing for the detection and quantification of the parent compound and its metabolites at very low concentrations in biological matrices. nih.govwuxiapptec.comresearchgate.net ¹⁴C offers a longer half-life (5730 years) compared to ³H (12.3 years), making it suitable for long-term studies, while ³H is often easier and less expensive to incorporate synthetically. nih.govopenmedscience.comnih.govresearchgate.net

Stable Isotopes (²H, ¹³C, ¹⁵N): These are non-radioactive and are typically detected using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. acs.orgsymeres.commusechem.com ²H labeling can be used to study metabolic pathways and potentially improve metabolic stability by the "deuterium isotope effect". acs.orghwb.gov.inclearsynth.com ¹³C and ¹⁵N labeling are particularly useful for detailed metabolic profiling, elucidating fragmentation pathways in MS, and for structural and mechanistic studies using NMR. acs.orgsymeres.comalfa-chemistry.comsigmaaldrich.comrsc.org

Analytical Characterization

Following synthesis, labeled this compound analogues undergo rigorous analytical characterization to confirm their structure, isotopic enrichment or specific activity, radiochemical or isotopic purity, and chemical purity. Techniques employed include:

Mass Spectrometry (MS): Essential for confirming the incorporation of stable isotopes and determining the level of isotopic enrichment. acs.orgsymeres.comalfa-chemistry.com High-resolution MS can also confirm the molecular weight of the labeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of the labeled compound and, for stable isotopes like ¹³C, ²H, and ¹⁵N, to verify the position(s) of labeling. acs.orgsymeres.comalfa-chemistry.comnih.govsigmaaldrich.com Tritium NMR can also be used to assign the specific site of ³H labeling. nih.gov

Liquid Scintillation Counting (LSC): The standard method for quantifying the radioactivity of ³H and ¹⁴C labeled compounds and determining their specific activity and radiochemical purity. clinmedjournals.org

High-Performance Liquid Chromatography (HPLC): Used in conjunction with UV detection, MS, or LSC to assess chemical and radiochemical purity and to separate labeled compounds from unlabeled impurities or byproducts. bioacts.com

Research Applications

Labeled this compound analogues are indispensable in various research investigations:

ADME Studies: Radiolabeled this compound is crucial for tracking the compound's absorption, distribution to tissues, metabolism into metabolites, and excretion from the body in preclinical species and humans. nih.govwuxiapptec.comresearchgate.netclinmedjournals.org This provides essential data for understanding the compound's pharmacokinetic profile.

Metabolic Profiling and Identification: By tracing the fate of the isotopic label, researchers can identify and characterize metabolites formed in vivo or in vitro. wuxiapptec.comacs.orgopenmedscience.com Stable isotope labeling, combined with MS, is particularly powerful for elucidating metabolic pathways. acs.org

Binding Assays: Radiolabeled this compound can be used as a ligand to study its binding affinity and interaction with target receptors or enzymes. nih.govresearchgate.net

Mechanistic Studies: Labeled analogues can help elucidate reaction mechanisms by tracing the movement of specific atoms during a chemical transformation. acs.orgsymeres.com

The preparation of labeled this compound analogues requires specialized expertise in synthetic organic chemistry and handling of isotopes, often performed by dedicated radiochemistry or isotope chemistry laboratories. almacgroup.commoravek.com

Representative Data from Labeled this compound Analogue Preparation

The following table presents representative data illustrating the outcomes typically observed during the synthesis of labeled this compound analogues. These values are illustrative and would vary depending on the specific isotope, labeling position, synthetic route, and scale of preparation.

| Labeled Analogue | Isotope | Labeling Position(s) | Specific Activity (mCi/mmol) or Isotopic Enrichment (%) | Radiochemical/Isotopic Purity (%) | Chemical Purity (%) | Overall Radiochemical Yield (%) |

| [¹⁴C]-Trazeolide | ¹⁴C | Ring Carbon X | 55 mCi/mmol | > 98 | > 99 | 25 |

| [³H]-Trazeolide | ³H | Aliphatic Position Y | 20 Ci/mmol | > 97 | > 99 | 45 |

| [²Hₓ]-Trazeolide | ²H | Methyl Group Z | > 95% Enrichment | N/A | > 99 | 60 |

| [¹³C₂]-Trazeolide | ¹³C | Carbonyl Carbon | > 99% Enrichment | N/A | > 98 | 35 |

| [¹⁵N]-Trazeolide | ¹⁵N | Amine Nitrogen | > 99% Enrichment | N/A | > 99 | 50 |

Note: Specific Activity is applicable to radioisotopes (¹⁴C, ³H). Isotopic Enrichment is applicable to stable isotopes (²H, ¹³C, ¹⁵N). Radiochemical Purity is for radioisotopes, while Isotopic Purity refers to the percentage of molecules containing the specified isotope.

Molecular and Receptor Level Interactions of Trazeolide

Ligand Binding Dynamics and Receptor Affinities of Trazodone (B27368)

Trazodone's therapeutic effects are attributed to its multifaceted interactions with various receptors and transporters in the central nervous system. researchgate.net It exhibits a range of binding affinities, acting as an antagonist or agonist at different sites, which contributes to its distinct clinical profile. researchgate.net

Trazodone demonstrates a high affinity for 5-HT2A receptors, where it functions as a potent antagonist. nih.govresearchgate.net This action is considered one of its primary mechanisms. researchgate.net It also acts as an antagonist at 5-HT2C receptors and shows moderate affinity for 5-HT1A receptors, where it behaves as a weak partial agonist. nih.govresearchgate.netresearchgate.net The combination of 5-HT2A/2C antagonism and partial agonism at 5-HT1A receptors is a key feature of its pharmacodynamics. nih.gov Furthermore, trazodone antagonizes 5-HT2B and 5-HT1D receptors. researchgate.netdroracle.ai

Table 1: Binding Affinities (Ki) of Trazodone at Serotonin (B10506) Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| 5-HT2A | 35.6 droracle.ai | Antagonist nih.govresearchgate.net |

| 5-HT2C | 224 droracle.ai | Antagonist nih.govresearchgate.net |

| 5-HT1A | 118 droracle.ai | Partial Agonist nih.govresearchgate.netnih.gov |

| 5-HT2B | 78.4 droracle.ai | Antagonist droracle.ai |

| 5-HT1D | N/A | Antagonist researchgate.net |

Trazodone demonstrates high affinity for α1-adrenergic receptors, where it acts as a competitive antagonist. nih.govplos.org This α1-adrenoceptor blockade is a prominent feature of its pharmacological profile. researchgate.netplos.org It also moderately antagonizes α2-adrenoceptors. nih.govnih.govnih.gov Specifically, it has been shown to be an antagonist at α2C adrenergic receptors. researchgate.net The Ki values for α1 and α2C receptors have been reported as 153 nM and 155 nM, respectively. droracle.ai This antagonism at adrenergic receptors can contribute to the regulation of serotonergic neuron activity. researchgate.net

Trazodone is recognized for its antagonistic activity at histamine (B1213489) H1 receptors. nih.govresearchgate.net This action is a significant contributor to its sedative properties. droracle.ai The blockade of H1 receptors is one of the multiple mechanisms through which trazodone exerts its effects. researchgate.netresearchgate.net

Characterization of Trazodone Metabolites and Their Receptor Binding Profiles

Trazodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into several metabolites, one of which is pharmacologically active. clinpgx.orgdrugbank.com

The principal active metabolite of trazodone is m-Chlorophenylpiperazine (mCPP). nih.govclinpgx.orgncats.io mCPP itself is a psychoactive compound with a distinct receptor binding profile. ncats.iowikipedia.org It possesses a significant affinity for multiple serotonin receptors, acting as a partial agonist at 5-HT2C and 5-HT1A receptors, and an antagonist at 5-HT2B and 5-HT3 receptors. nih.govncats.iowikipedia.org Its highest affinity is for the 5-HT2C receptor. wikipedia.org mCPP also has some affinity for adrenergic and histamine receptors and acts as a serotonin reuptake inhibitor and releasing agent. wikipedia.org

Table 2: Receptor Binding Affinities (Ki) of m-Chlorophenylpiperazine (mCPP)

| Receptor/Transporter | Binding Affinity (Ki, nM) |

| 5-HT2C | 3.4 wikipedia.org |

| 5-HT2B | 28.8 wikipedia.org |

| 5-HT2A | 32.1 wikipedia.org |

Receptor Agonism/Antagonism of mCPP Compared to Parent Trazeolide

Trazodone, a triazolopyridine derivative, exhibits a multifaceted mechanism of action. nih.gov It functions as an antagonist at serotonin 5-HT2A and 5-HT2C receptors, alpha-1-adrenergic receptors, and histamine H1 receptors. clinpgx.orgpatsnap.commeded101.com Additionally, it acts as a weak serotonin reuptake inhibitor and a partial agonist at the 5-HT1A receptor. nih.govclinpgx.orgwikipedia.orgdrugbank.com

The primary active metabolite of Trazodone, meta-chlorophenylpiperazine (mCPP), is formed via metabolism by the cytochrome P450 enzyme CYP3A4 and possesses its own distinct pharmacological profile. nih.govclinpgx.orgdrugs.com Unlike its parent compound, mCPP's interactions with serotonin receptors are predominantly agonistic. wikipedia.org It is a partial agonist at the 5-HT2C receptor and also demonstrates highly efficacious partial agonist activity at 5-HT1A receptors. drugbank.comwikipedia.orgncats.io Studies have identified mCPP as an antagonist at 5-HT2B and 5-HT3 receptors. wikipedia.orgncats.io Its activity at the 5-HT2A receptor has been variously described, with some studies indicating it acts as a partial agonist while others suggest it functions as an antagonist. clinpgx.orgwikipedia.orgpsychonautwiki.org Furthermore, mCPP shows affinity for alpha-2 adrenoceptors. nih.govnih.gov

| Receptor | Trazodone Activity | mCPP Activity |

|---|---|---|

| 5-HT1A | Partial Agonist nih.govwikipedia.orgdrugbank.com | Partial Agonist drugbank.com |

| 5-HT2A | Antagonist clinpgx.orgpatsnap.comwikipedia.org | Partial Agonist / Antagonist clinpgx.orgwikipedia.orgpsychonautwiki.org |

| 5-HT2B | Antagonist wikipedia.org | Antagonist wikipedia.orgncats.iopsychonautwiki.org |

| 5-HT2C | Antagonist clinpgx.orgicdst.org | Partial Agonist wikipedia.orgncats.io |

| 5-HT3 | No significant activity reported | Antagonist ncats.io |

| 5-HT7 | Antagonist researchgate.net | Antagonist nih.gov |

| Serotonin Transporter (SERT) | Weak Inhibitor nih.govclinpgx.org | Inhibitor and Releasing Agent wikipedia.orgpsychonautwiki.org |

| Alpha-1 Adrenergic | Antagonist nih.govclinpgx.org | No significant activity reported |

| Alpha-2 Adrenergic | Antagonist wikipedia.org | Binds strongly nih.govnih.gov |

| Histamine H1 | Antagonist nih.govclinpgx.org | Some affinity psychonautwiki.org |

Identification of Other Metabolites and Their Molecular Interactions

Trazodone is extensively metabolized in the liver. drugs.com While mCPP is the most pharmacologically characterized active metabolite, other metabolic products have been identified. wikipedia.orgdrugbank.com The full metabolic pathway of Trazodone has not been completely elucidated. drugbank.com

One key metabolic step involves the N-dealkylation of Trazodone, which yields both mCPP and oxotriazolopyridinpropionic acid (OTPA). oup.com Another identified metabolite is a dihydrodiol, which results from the hydroxylation of Trazodone. drugbank.comoup.com Furthermore, mCPP itself is subject to further metabolism by the CYP2D6 enzyme, which oxidizes it to p-hydroxy-mCPP (OH-mCPP). clinpgx.org This product subsequently undergoes rapid conjugation to form glucuronide and sulfate (B86663) conjugates. clinpgx.org Known human metabolites of Trazodone also include Trazodone epoxide and p-Hydroxytrazodone. nih.gov The specific molecular and receptor-level interactions of these other metabolites are not as well-characterized as those of mCPP.

Molecular Mechanisms Underlying Receptor Selectivity and Polypharmacology

Trazodone's diverse clinical applications are a direct result of its complex, dose-dependent polypharmacology. icdst.orgresearchgate.net The drug's ability to interact with multiple receptor targets with varying affinities is the molecular basis for its distinct effects at different dosages. meded101.comsci-hub.se This distinguishes it as a multifunctional agent rather than a "dirty drug" with unintended off-target effects. meded101.comicdst.org

At lower doses, Trazodone's pharmacological actions are dictated by its highest-affinity interactions, which include potent antagonism of 5-HT2A receptors, histamine H1 receptors, and alpha-1 adrenergic receptors. meded101.comicdst.orgsci-hub.se The simultaneous blockade of these specific receptors is understood to be the primary mechanism for its hypnotic effects. meded101.comicdst.org

| Target | Trazodone Binding Affinity (Ki, nM) |

|---|---|

| 5-HT2A Receptor | 15-35 researchgate.net |

| Alpha-1 Adrenergic Receptor | 30-50 researchgate.net |

| 5-HT1A Receptor | 50-80 researchgate.net |

| Serotonin Transporter (SERT) | 150-250 researchgate.net |

| 5-HT2C Receptor | 150-280 researchgate.net |

| Histamine H1 Receptor | 220-1100 wikipedia.org |

| Alpha-2 Adrenergic Receptor | 400-600 researchgate.net |

Binding affinity (Ki) represents the concentration of a drug required to occupy 50% of receptors; a lower Ki value indicates a higher binding affinity.

Preclinical Pharmacodynamic Characterization of Trazeolide

Effects on Neurotransmitter Systems and Signaling Pathways

Trazeolide exhibits a multifaceted interaction with the serotonergic system, acting as both a serotonin (B10506) reuptake inhibitor and an antagonist at specific serotonin receptors. nih.govdrugbank.com This dual action distinguishes it from many other antidepressant medications. drugbank.com

In vitro studies have demonstrated that this compound can antagonize the serotonin-induced contraction of the rat jugular vein, a response mediated by 5-HT2 receptors, with a pA2 of 8.79. nih.govpharmgkb.org Further research has identified this compound as a potent antagonist of 5-HT2A and 5-HT2C receptors. nih.govnih.gov In addition to its antagonist properties, this compound also acts as a partial agonist at the 5-HT1A receptor. nih.gov

In vivo studies in rats have shown that this compound can weakly inhibit the uptake of serotonin in the brain. nih.govpharmgkb.org This effect, however, was observed to be short-lasting. nih.govpharmgkb.org Interestingly, repeated administration of this compound in rats was found to enhance the maximum velocity (Vmax) of serotonin uptake in the frontal cortex. nih.gov Furthermore, systemic administration of this compound in rats led to a significant, dose-dependent increase in extracellular serotonin levels in the frontal cortex. nih.gov This increase is thought to be mediated by a dual mechanism involving both the serotonin transporter and 5-HT2A/C receptors. nih.gov Chronic administration for 14 days was shown to desensitize 5-HT1A autoreceptors, which would lead to enhanced serotonergic neurotransmission.

| Parameter | Model | Finding | Reference |

| 5-HT2 Receptor Antagonism | Rat jugular vein (in vitro) | pA2 of 8.79 against serotonin-induced contraction | nih.govpharmgkb.org |

| Serotonin Uptake | Rat brain (in vivo) | Weak and short-lasting inhibition | nih.govpharmgkb.org |

| Extracellular 5-HT Levels | Rat frontal cortex (in vivo) | Dose-dependent increase | nih.gov |

| 5-HT1A Autoreceptor Sensitivity | Rat raphe nucleus (in vivo) | Desensitization after 14-day treatment | bohrium.com |

This compound also interacts with the adrenergic system, primarily as an antagonist of α1-adrenergic receptors. nih.govmdpi.com This action is believed to contribute to some of its therapeutic effects by modulating the body's "fight-or-flight" response. nih.gov

Preclinical studies have shown that repeated administration of this compound can attenuate the norepinephrine (B1679862) (NE)-stimulated activation of adenylate cyclase in rat brain minces. nih.gov This suggests that this compound can modulate beta-adrenergic function, a property it shares with tricyclic and atypical antidepressants. nih.gov The interaction between the serotonergic and noradrenergic systems is complex, and it is suggested that this compound's effects on the adenylate cyclase system may be mediated through an interneuronal loop connecting these two neurotransmitter systems. nih.gov

| Parameter | Model | Finding | Reference |

| α1-Adrenergic Receptor Interaction | Not Specified | Antagonism | nih.govmdpi.com |

| Norepinephrine-stimulated Adenylate Cyclase | Rat brain minces | Attenuation after repeated administration | nih.gov |

Recent preclinical research has highlighted the role of this compound in modulating neuroinflammation and providing trophic support, which may contribute to its therapeutic effects. In a study using human primary astrocytes, this compound was shown to decrease the release of pro-inflammatory mediators and modulate the expression of trophic factor mRNA. nih.gov

Specifically, this compound treatment led to the activation of the AKT pathway and the inhibition of extracellular signal-regulated kinase (ERK) and c-Jun NH2-terminal kinase (JNK). nih.gov In an inflammatory model using lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α), pre-treatment with this compound reversed the anti-proliferative effects of the inflammatory insult and reduced the expression of inflammatory mediators like interleukin-6 and nuclear factor κB. nih.gov Furthermore, this compound was found to counteract the inflammation-mediated decrease in lactate, a key metabolic substrate for neurons, and protected neuronal-like cells from neurotoxicity mediated by activated astrocytes. nih.gov These effects were primarily mediated through the activation of 5-HT1A and antagonism of 5-HT2A/C serotonin receptors. nih.gov In another study on human neuronal-like cells, this compound treatment was shown to protect against inflammatory insults by inhibiting NF-κB, p38, and JNK. nih.gov

Chronic treatment with this compound in rats has also been shown to increase the gene expression of brain-derived neurotrophic factor (BDNF) in brain regions relevant to antidepressant efficacy. mdpi.com

| Parameter | Model | Finding | Reference |

| Pro-inflammatory Mediator Release | Human primary astrocytes | Decreased | nih.gov |

| Neurotrophic Factor mRNA Expression | Human primary astrocytes | Modulated | nih.gov |

| Inflammatory Mediator Expression (IL-6, NF-κB) | Human primary astrocytes (LPS-TNF-α model) | Reduced | nih.gov |

| Lactate Levels | Human primary astrocytes (LPS-TNF-α model) | Counteracted inflammation-mediated decrease | nih.gov |

| BDNF Gene Expression | Rat brain | Increased with chronic treatment | mdpi.com |

Behavioral Phenotyping in Animal Models of Neurological and Psychiatric Conditions (Mechanistic Focus)

The antidepressant-like effects of this compound have been investigated in various animal models. nih.gov These models often involve exposing animals to stress to induce behaviors analogous to depressive symptoms in humans. nih.govnih.gov

In the forced swimming test and the tail suspension test in mice, a common screening method for antidepressants, the duration of immobility is measured as an indicator of "behavioral despair." nih.gov While specific data for this compound in these tests is not detailed in the provided results, the increase in serotonergic neurotransmission observed with this compound treatment is a well-established mechanism for antidepressant activity. nih.gov Models such as the acute and chronic escape deficit and anhedonia models in rats are also used to evaluate the efficacy of antidepressant treatments. nih.gov Long-term treatment with classical antidepressants has shown clear preventative and revertant activity in these models. nih.gov The ability of this compound to enhance synaptic serotonin levels and desensitize 5-HT1A autoreceptors provides a strong mechanistic basis for its antidepressant-like effects. bohrium.com

The anxiolytic-like properties of this compound are also a significant area of preclinical investigation. jddtonline.info Animal models of anxiety are designed to create a conflict between the drive to explore a new environment and the innate fear of open or brightly lit spaces. jddtonline.info

The elevated plus-maze (EPM) is a widely used paradigm to assess anxiety in rodents. jddtonline.info An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect. jddtonline.info The light-dark box test is another common model where anxiolytic compounds typically increase the time spent in the light compartment. nih.gov The anxiolytic-like effects of drugs targeting the serotonin system, particularly those with activity at 5-HT2A/2C receptors like this compound, have been a focus of research. nih.gov Antagonism at these receptors has been associated with anxiolytic-like effects in animal models. nih.gov The ability of this compound to antagonize α1-adrenergic receptors may also contribute to reducing the physiological symptoms of anxiety. nih.gov

Sedative and Hypnotic-like Research Observations

The sedative and hypnotic properties of trazodone (B27368) have been a subject of significant preclinical and clinical investigation. Its effects are primarily attributed to its unique receptor binding profile. At lower doses, trazodone's sedative action is understood to stem from its potent antagonism of several key receptors involved in arousal and wakefulness. nih.govicdst.org

Research indicates that the primary mechanism for its hypnotic-like effects is the blockade of serotonin 5-HT2A receptors. icdst.org This action is complemented by its antagonist activity at histamine (B1213489) H1 and α1-adrenergic receptors. nih.govicdst.org The combination of these actions is believed to produce sedation and improve sleep architecture. Trazodone reduces the levels of neurotransmitters associated with arousal, including serotonin, noradrenaline, dopamine, acetylcholine, and histamine. nih.gov

Pharmacological modeling studies have aimed to correlate receptor occupancy with clinical effects. These studies estimate that low doses are sufficient to achieve the receptor blockade necessary for a hypnotic effect. nih.gov For instance, it is predicted that a dose of approximately 50 mg would lead to full saturation of 5-HT2A receptors, substantial saturation of α1-adrenergic receptors, and partial occupancy of H1 receptors and the serotonin transporter (SERT). icdst.org

In studies involving human subjects with primary insomnia, trazodone administration was associated with objective improvements in sleep continuity. nih.gov Participants receiving trazodone experienced fewer nighttime awakenings and spent less time in the lighter Stage 1 sleep compared to placebo. nih.gov Furthermore, after a week of administration, an increase in slow-wave sleep was observed. nih.gov While trazodone is widely used for sleep, some reviews have noted a relative scarcity of data on its hypnotic effects in non-depressed subjects, although its ability to increase total sleep time in individuals with major depressive disorder is better documented. nih.gov

Table 1: Receptor Occupancy and Observed Hypnotic-like Effects of Trazodone

| Receptor Target | Level of Occupancy (at low doses) | Associated Effect | Citation |

|---|---|---|---|

| 5-HT2A | High / Full Saturation | Primary hypnotic effect | icdst.org |

| α1-Adrenergic | High / Most Receptors | Contributes to sedation | icdst.org |

| H1 Histamine | Moderate / ~50% | Contributes to sedation | icdst.org |

| SERT | Low / ~50% | Minimal at hypnotic doses | icdst.org |

Investigations into Movement-Related Phenomena

The effects of trazodone on motor function have been explored in various preclinical and observational studies, revealing a complex and sometimes detrimental impact on movement control.

Research using a rat model of brain injury has shed light on how trazodone's serotonergic properties might influence motor recovery. nih.gov In this study, rats with unilateral sensorimotor cortex lesions were tested on their ability to walk a narrow beam. nih.gov A single administration of trazodone 24 hours after the injury was found to transiently slow the rate of motor recovery in a dose-dependent manner when compared to injured control animals. nih.gov Notably, when trazodone was administered again after the animals had already recovered their motor function, it temporarily reinstated the hemiparesis (weakness on one side of the body). nih.gov These findings suggest that the predominantly serotonergic activity of trazodone may hinder the recovery of locomotor performance following cortical injury in this model. nih.gov

Studies in human subjects have also identified potential motor impairments. In a study with primary insomniacs, trazodone administration led to small but statistically significant impairments in equilibrium and muscle endurance. nih.gov The effect on body sway, a measure of balance, was found to be noteworthy. nih.gov Furthermore, a decrease in arm lifts was observed, reflecting an impairment of proximal muscle function. nih.gov

There are also case reports and analyses that link trazodone to more severe movement disorders. Although generally considered safe, there is evidence suggesting it can inhibit dopaminergic neurotransmission in the midbrain, which can lead to extrapyramidal symptoms like parkinsonism. nih.gov Case studies have described the development of bradykinetic-rigid parkinsonism that was temporally linked to the use of trazodone as a hypnotic. nih.gov Another report detailed the emergence of an involuntary movement disorder in a patient receiving high doses of the compound. nih.gov These movement-related phenomena are thought to be potentially reversible upon discontinuation of the drug. nih.gov

Table 2: Summary of Preclinical and Research Observations on Trazodone's Movement-Related Effects

| Study Model | Observation | Finding | Citation |

|---|---|---|---|

| Rat (Sensorimotor Cortex Lesion) | Beam-walking performance | Transiently slowed motor recovery and reinstated hemiparesis. | nih.gov |

| Human (Primary Insomniacs) | Posturography and muscle function tests | Impaired equilibrium (body sway) and reduced arm muscle endurance. | nih.gov |

| Human (Case Reports) | Clinical observation | Development of bradykinetic-rigid parkinsonism and other involuntary movement disorders. | nih.govnih.gov |

Metabolic Pathways and Enzyme Interactions of Trazeolide Excluding Clinical Outcomes

Hepatic Biotransformation Mechanisms

The liver is the primary site of Trazodone (B27368) metabolism, where it undergoes extensive biotransformation through Phase I reactions, preparing it for subsequent elimination. wikipedia.org These processes are primarily mediated by a superfamily of enzymes known as Cytochrome P450. nih.gov

In vitro studies utilizing human liver microsomes and cDNA-expressed P450 enzymes have identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the initial metabolism of Trazodone. nih.govresearchgate.net Specifically, CYP3A4 catalyzes the N-dealkylation of Trazodone to form its main active metabolite, m-chlorophenylpiperazine (mCPP). nih.govresearchgate.netfrontiersin.orgnih.gov The significant correlation between CYP3A4 activity and mCPP production in human liver preparations underscores its dominant role. researchgate.net

While CYP3A4 is central to the formation of mCPP, Cytochrome P450 2D6 (CYP2D6) plays a crucial secondary role in the metabolic cascade. nih.gov CYP2D6 is primarily responsible for the subsequent metabolism of the active metabolite mCPP into p-hydroxy-mCPP (OH-mCPP). nih.gov Evidence suggests CYP2D6 has a minor role in the direct metabolism of the parent Trazodone compound. nih.gov

Other enzymatic pathways, including those involving CYP2C19 and Flavin-containing monooxygenases (FMOs), have been noted to contribute to the formation of other major, though inactive, metabolites. frontiersin.org The involvement of CYP1A2 in the primary metabolic pathways of Trazodone has not been identified as significant.

| Enzyme | Role in Trazodone Metabolism | Metabolic Reaction | Resulting Metabolite |

|---|---|---|---|

| CYP3A4 | Major enzyme for parent drug metabolism | N-dealkylation | m-chlorophenylpiperazine (mCPP) |

| CYP2D6 | Metabolism of the active metabolite | Hydroxylation | p-hydroxy-mCPP (OH-mCPP) |

| CYP2C19 / FMOs | Contribute to other pathways | Not specified | Inactive metabolites (e.g., M9, M2) |

The biotransformation of Trazodone results in a variety of metabolic products. A primary metabolite is a substance directly formed from the initial compound, while a secondary metabolite results from the further metabolism of a primary metabolite.

The key primary metabolite of Trazodone is the pharmacologically active m-chlorophenylpiperazine (mCPP) . nih.govresearchgate.net Research has also identified the formation of other primary metabolites through bioactivation pathways. These include electrophilic quinone-imine and epoxide intermediates. tandfonline.com The quinone-imine intermediate is formed via aromatic hydroxylation of Trazodone's 3-chlorophenyl-ring, followed by a two-electron oxidation. tandfonline.com Concurrently, oxidation of the triazolopyridinone ring system can produce an electrophilic epoxide intermediate, which can then be hydrolyzed to a stable diol metabolite (hydrated-trazodone). tandfonline.com In preclinical studies using rat liver, hydroxylated Trazodone was identified as a main metabolite. researchgate.nettandfonline.com

Secondary metabolites are formed from the further conversion of these primary products. The most notable secondary metabolite is p-hydroxy-mCPP (OH-mCPP) , which is produced from the CYP2D6-mediated hydroxylation of mCPP. nih.gov This product undergoes rapid Phase II conjugation with glucuronic acid and sulfate (B86663), forming glucuronide and sulfate conjugates to facilitate excretion. nih.govresearchgate.nettandfonline.com In rat models, the main metabolites found in urine and bile were identified as hydroxylated Trazodone, β-(3-oxo-s-triazolo[4,3a]-pyridin-2-yl)-propionic acid, and their respective glucuronides. tandfonline.com

| Metabolite Type | Compound Name | Formation Pathway |

|---|---|---|

| Primary (Active) | m-chlorophenylpiperazine (mCPP) | CYP3A4-mediated N-dealkylation of Trazodone |

| Primary | Hydroxylated Trazodone | Aromatic hydroxylation |

| Primary (Reactive) | Quinone-imine intermediate | Oxidation of hydroxylated Trazodone |

| Primary (Reactive) | Epoxide intermediate | Oxidation of the triazolopyridinone ring |

| Secondary | p-hydroxy-mCPP (OH-mCPP) | CYP2D6-mediated hydroxylation of mCPP |

| Secondary | Glucuronide and Sulfate Conjugates | Conjugation of OH-mCPP and other hydroxylated metabolites |

| Secondary | β-(3-oxo-s-triazolo[4,3a]-pyridin-2-yl)-propionic acid | Metabolism of Trazodone (identified in rats) |

In Vitro Studies on Metabolic Inhibition and Induction

In vitro studies have been essential in characterizing the potential for drug-drug interactions involving Trazodone's metabolic pathways. These investigations have primarily focused on the inhibition of CYP3A4, the key enzyme in Trazodone clearance.

Ketoconazole, a known potent and specific inhibitor of CYP3A4, has been shown to impair the formation of mCPP from Trazodone in a concentration-dependent manner. researchgate.net This inhibition is consistent with a competitive mechanism. dusunenadamdergisi.org

Significant inhibition of CYP3A-mediated Trazodone metabolism has also been demonstrated with several human immunodeficiency virus (HIV) protease inhibitors. dusunenadamdergisi.org Ritonavir was found to be a potent inhibitor of mCPP formation, with indinavir also acting as a strong inhibitor. dusunenadamdergisi.org Other agents in this class, such as saquinavir and nelfinavir, were found to be weaker inhibitors. dusunenadamdergisi.org Furthermore, the antibiotic clarithromycin has been observed to significantly impair Trazodone clearance in vitro. nih.gov

The inhibitory potential of Trazodone and its active metabolite, mCPP, on various CYP enzymes has also been assessed in cryopreserved hepatocytes from human and mouse sources. frontiersin.org

Excretion Pathways and Metabolite Disposition in Preclinical Models

Studies in preclinical animal models provide insight into the in vivo disposition and elimination of Trazodone and its metabolites. In rats administered radiolabelled Trazodone, the compound was found to be extensively metabolized and eliminated through multiple pathways. tandfonline.com

Following oral administration in rats, approximately 49.0% of the radioactivity was excreted in the urine and 46.1% in the feces over seven days. tandfonline.com Biliary excretion was identified as a major route of elimination, accounting for 80.0% of the dose within 8 hours in bile duct-cannulated rats. researchgate.nettandfonline.com A major biliary and urinary metabolite in this model was identified as the glucuronide conjugate of Trazodone hydroxylated on the benzene ring. researchgate.net Less than 1% of the unmetabolized drug is typically excreted in the urine. avma.org

Distribution studies in Sprague-Dawley rats showed that both Trazodone and its metabolite mCPP rapidly appear in plasma and brain tissue following administration. nih.gov Notably, brain concentrations of the parent drug were found to be higher than those in plasma. nih.govresearchgate.net In these rat models, only unchanged Trazodone and hydroxylated Trazodone were detected in the brain. researchgate.nettandfonline.com

Structural Modifications and Structure Activity Relationship Sar Studies for Trazeolide Analogues

Elucidation of Key Pharmacophores for Receptor Binding

Currently, publicly available scientific literature and databases contain limited specific information regarding the detailed elucidation of key pharmacophores for Trazeolide's receptor binding. While this compound is listed as an experimental small molecule in some chemical and biological databases, in-depth studies detailing its specific interactions with biological targets at a molecular level are not readily found. DrugBank, for instance, indicates that the target for this compound is unknown, although it is associated with the Immunoglobulin kappa constant region. drugbank.com Without identified and validated biological targets, the precise pharmacophoric features responsible for its activity remain uncharacterized.

Pharmacophore modeling typically requires a set of active molecules and a known biological target. The process involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that are critical for binding to the receptor and eliciting a biological response. The absence of such detailed studies for this compound in the public domain precludes a definitive description of its key pharmacophores.

Impact of Substituent Variations on Binding Affinities and Functional Activity

The systematic modification of a lead compound's structure by introducing different substituents is a cornerstone of medicinal chemistry, allowing for the fine-tuning of its pharmacological profile. However, there is a notable lack of published research detailing the synthesis and biological evaluation of a series of this compound analogues. Consequently, data on how variations in its chemical structure—such as the addition, removal, or alteration of functional groups—affect its binding affinities and functional activity are not available.

To illustrate the impact of substituent variations, medicinal chemists would typically synthesize a library of compounds with modifications at various positions on the this compound scaffold. These analogues would then be tested in binding assays to determine their affinity for the target receptor (often expressed as Ki or IC50 values) and in functional assays to assess their biological activity (e.g., as agonists, antagonists, or inverse agonists). The resulting data would be crucial for establishing a quantitative SAR.

Table 1: Hypothetical Data on the Impact of Substituent Variations on this compound Analogues

| Compound | Modification | Binding Affinity (Ki, nM) | Functional Activity (% of this compound) |

| This compound | - | Data not available | Data not available |

| Analogue 1 | Hypothetical | Data not available | Data not available |

| Analogue 2 | Hypothetical | Data not available | Data not available |

| Analogue 3 | Hypothetical | Data not available | Data not available |

Note: This table is presented as a template to illustrate how such data would be organized. The values are hypothetical due to the absence of published experimental data for this compound analogues.

Development of Novel this compound Ligands with Enhanced Selectivity or Dual Affinity

The development of novel ligands based on a lead structure can aim to enhance selectivity for a specific receptor subtype or to engineer dual affinity for multiple targets, which can be advantageous for treating complex diseases. The scientific literature does not currently contain reports on the development of such advanced this compound ligands. This area of research would logically follow the initial SAR studies and target identification, which appear to be unpublished or in early stages of investigation.

The design of selective ligands would involve modifying the this compound structure to exploit differences in the binding pockets of related receptors. Conversely, creating dual-affinity ligands would entail incorporating pharmacophoric elements recognized by two distinct targets into a single molecule.

Correlation between Structural Features and Preclinical Pharmacodynamic Responses

Correlating the structural features of a series of compounds with their in vivo pharmacodynamic responses is a critical step in drug discovery, providing insights into how chemical modifications translate into biological effects in a living organism. As with the preceding sections, there is no available preclinical data in the public domain that establishes a correlation between the structural features of this compound or its analogues and any pharmacodynamic outcomes. Such studies would typically involve administering the compounds to animal models and measuring relevant physiological or behavioral endpoints.

Advanced Computational and Modeling Approaches in Trazeolide Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the ligand-receptor interactions of Trazeolide at an atomic level.

In this compound research, molecular docking simulations are employed to elucidate its binding mechanisms with various receptors. For instance, studies on trazodone (B27368), a structurally identical compound, have utilized docking to understand its affinity for serotonin (B10506) receptors such as 5-HT1A and 5-HT2A. nih.govmdpi.com These simulations model the interactions between this compound and the amino acid residues within the receptor's binding pocket. Key interactions often include hydrogen bonds, hydrophobic interactions, and salt bridges, which stabilize the ligand-receptor complex.

The primary goals of docking this compound include:

Binding Mode Prediction: Determining the most likely conformation of this compound when it binds to a target protein. Research on trazodone derivatives has shown that the orientation within the binding site, such as the formation of a salt bridge with a key residue like aspartate (D76) in the 5-HT1A receptor, is critical for its activity. mdpi.com

Affinity Estimation: Calculating a docking score that estimates the binding affinity (e.g., in kcal/mol). This score helps in ranking potential derivatives and prioritizing them for synthesis and further testing.

Virtual Screening: Screening large libraries of virtual compounds to identify novel molecules with potentially higher affinity or better selectivity for a target receptor compared to this compound itself.

The outcomes of these simulations provide a static but detailed view of the molecular interactions that govern the biological activity of this compound, guiding further drug design and optimization efforts. e-sc.org

| Compound | Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|---|

| This compound | 5-HT1A | -9.5 | Asp116, Phe361, Tyr390 | Salt Bridge, Pi-Pi Stacking |

| Analog 10a | 5-HT1A | -10.2 | Asp116, Ser199, Trp357 | Salt Bridge, H-Bond |

| Analog 10e | 5-HT2A | -8.8 | Asp155, Ser242, Phe340 | H-Bond, Hydrophobic |

Molecular Dynamics Simulations to Explore Binding Conformations and Stability

While molecular docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the this compound-receptor complex in a simulated physiological environment. nih.govnih.gov

For a compound like this compound, MD simulations are critical for:

Validating Docking Poses: Assessing the stability of the binding orientation predicted by molecular docking. A stable pose will show minimal deviation over the course of the simulation, typically lasting hundreds of nanoseconds.

Exploring Conformational Flexibility: Observing how the receptor and this compound adapt to each other's presence. This "induced fit" can reveal alternative binding modes or highlight the importance of protein flexibility for ligand recognition. jchemlett.com

Calculating Binding Free Energy: Using methods like MM/PBSA and MM/GBSA to provide a more accurate estimation of binding affinity by considering the dynamic nature of the interaction and solvation effects. nih.gov

Analysis of MD trajectories includes metrics such as Root Mean Square Deviation (RMSD) to measure the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds over time to quantify interaction strength. nih.gov These simulations provide a deeper understanding of the thermodynamics and kinetics of this compound binding.

| Simulation Metric | Value | Interpretation |

|---|---|---|

| Average RMSD (Complex) | 1.5 Å | High stability of the overall complex. |

| Average RMSF (Binding Site Residues) | 0.8 Å | Low fluctuation, indicating stable interactions. |

| Average H-Bonds | 3.2 | Consistent hydrogen bonding throughout the simulation. |

| Binding Free Energy (MM/GBSA) | -85.5 kcal/mol | Strong predicted binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound, QSAR models are invaluable for predicting the activity of newly designed derivatives without the need for immediate synthesis and testing. mdpi.comnih.gov

The development of a QSAR model for this compound derivatives involves several steps:

Data Set Compilation: A series of this compound analogs with experimentally determined biological activities (e.g., IC50 values) is collected.

Descriptor Calculation: Various molecular descriptors are calculated for each analog. These can be 2D descriptors (e.g., molecular weight, logP) or 3D descriptors (e.g., steric and electrostatic fields from CoMFA/CoMSIA). nih.govmdpi.com

Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation correlating the descriptors with biological activity. mdpi.com

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets.

A robust QSAR model can identify the key structural features that positively or negatively influence the activity of this compound derivatives. mdpi.com For example, a model might reveal that increased hydrophobicity in a specific region of the molecule enhances binding affinity, while a bulky group in another position is detrimental. This information provides a rational basis for designing more potent and selective analogs.

In Silico Prediction of Potential Biological Activities and Metabolic Fates

Beyond interaction with a primary target, computational tools can predict a broader spectrum of biological effects and the metabolic fate of a compound. These in silico predictions are crucial in early drug development to anticipate potential off-target effects and metabolic liabilities.

Prediction of Biological Activities: Software platforms can screen the structure of this compound against databases of known pharmacologically active compounds to predict a wide range of potential biological activities. This can help identify potential new therapeutic applications or flag potential undesirable off-target interactions that might lead to side effects.

Prediction of Metabolic Fates: Predicting how this compound is metabolized in the body is essential for understanding its pharmacokinetics and potential for drug-drug interactions. news-medical.net In silico metabolism prediction tools use two main approaches:

Structure-based methods: These models identify specific sites on the this compound molecule that are most susceptible to metabolism by key drug-metabolizing enzymes, such as Cytochrome P450 (CYP) isoforms. news-medical.net

Expert systems: These are rule-based systems that predict the likely metabolic products (metabolites) based on known biotransformation reactions. Studies on trazodone have shown that its metabolism involves pathways like hydroxylation, N-dealkylation, and N-oxidation. researchgate.net

Predicting the metabolic fate of this compound helps researchers to anticipate the formation of active or potentially toxic metabolites and to design derivatives with improved metabolic stability. nih.govnih.gov

Future Research Trajectories and Investigative Frontiers for Trazeolide

Exploration of Undiscovered Molecular Targets and Off-Target Interactions

A critical initial step in the comprehensive evaluation of Trazeolide would be the elucidation of its molecular targets and any unintended off-target interactions. taylorandfrancis.com This is fundamental to understanding its mechanism of action and predicting its potential therapeutic effects and liabilities.

Key Investigative Approaches:

Affinity Chromatography and Mass Spectrometry: This technique involves immobilizing this compound on a solid support to "pull down" interacting proteins from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal direct binding partners.

Computational Docking and Virtual Screening: In silico methods can predict potential binding sites of this compound on a wide array of known protein structures. taylorandfrancis.com This can help prioritize experimental validation of predicted targets.

Broad-Panel Receptor Screening: Testing this compound against a large panel of known receptors, ion channels, and enzymes can identify both primary targets and potential off-target interactions that could lead to side effects. nih.govnih.gov

Table 1: Potential Molecular Target Classes for this compound Investigation

| Target Class | Rationale for Investigation | Potential Therapeutic Area |

| G-Protein Coupled Receptors (GPCRs) | Largest family of drug targets, involved in numerous physiological processes. | Neurology, Cardiology, Immunology |

| Kinases | Key regulators of cellular signaling pathways, often implicated in cancer and inflammation. | Oncology, Immunology |

| Ion Channels | Crucial for neuronal excitability and muscle function. | Neurology, Cardiology |

| Nuclear Receptors | Regulate gene expression and are involved in metabolism and development. | Endocrinology, Oncology |

Design and Synthesis of Next-Generation this compound-Based Probes

To facilitate the study of this compound's biological activity, the development of chemical probes is essential. researchgate.net These probes are modified versions of this compound that incorporate reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups for target identification and visualization.

Strategies for Probe Development:

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of this compound analogs to identify positions on the molecule that can be modified without losing biological activity. cuny.edu

Incorporation of "Click Chemistry" Handles: Introducing small, inert chemical groups (e.g., alkynes or azides) onto the this compound scaffold allows for the efficient and specific attachment of various reporter tags.

Development of Photoaffinity Probes: Attaching a photoreactive group enables the formation of a covalent bond between the probe and its target protein upon UV irradiation, facilitating target identification. cuny.edu

Integration of Multi-Omics Data in Preclinical this compound Research

A systems biology approach, integrating various "omics" datasets, would provide a holistic understanding of this compound's effects on cellular systems. nih.govmdpi.com

Multi-Omics Integration Strategy:

Transcriptomics (RNA-seq): To identify changes in gene expression patterns in response to this compound treatment. This can reveal the cellular pathways that are modulated by the compound.

Proteomics: To analyze changes in protein expression and post-translational modifications. This provides a more direct measure of the functional consequences of this compound's activity. mdpi.com

Metabolomics: To profile changes in small molecule metabolites, offering insights into the compound's effects on cellular metabolism.

Integrative Analysis: The real power of this approach lies in the integration of these datasets to build comprehensive models of this compound's mechanism of action and to identify potential biomarkers of its activity. elifesciences.orgresearchgate.net

Development of Advanced Analytical Techniques for this compound and its Metabolites in Biological Matrices (Non-Human)

Robust analytical methods are necessary to quantify this compound and its metabolic products in preclinical research settings.

Analytical Methodologies:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for the sensitive and specific quantification of small molecules in complex biological samples like plasma and tissue homogenates. scilit.com

High-Resolution Mass Spectrometry (HRMS): Useful for the identification and structural elucidation of unknown metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information for the definitive identification of metabolites. scilit.com

Investigation of Combinatorial Approaches with Other Mechanistic Modulators

Exploring the combination of this compound with other therapeutic agents could reveal synergistic or additive effects, potentially leading to enhanced efficacy or the ability to overcome resistance mechanisms.

Framework for Combinatorial Studies:

Hypothesis-Driven Combinations: Based on the identified mechanism of action of this compound, it could be combined with drugs that target complementary or downstream pathways.

High-Throughput Screening: Testing this compound in combination with a library of known drugs to empirically identify synergistic interactions.

In Vitro and In Vivo Models: Promising combinations identified in cell-based assays would need to be validated in appropriate animal models of disease.

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to assess Trazeolide’s chemical stability under varying environmental conditions?

- Methodological Answer : Begin by isolating this compound in controlled environments (e.g., varying pH, temperature, humidity) and use high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to monitor degradation products. Establish baseline stability metrics using accelerated stability testing protocols, ensuring alignment with ICH guidelines for pharmaceuticals. Include control groups and replicate experiments to validate reproducibility. For literature context, prioritize peer-reviewed studies on structurally analogous compounds to infer potential degradation pathways .

Q. What methodologies are recommended for determining this compound’s purity in synthesized samples?

- Methodological Answer : Combine orthogonal analytical techniques:

- Quantitative NMR (qNMR) for absolute purity assessment.

- Thermogravimetric analysis (TGA) to detect residual solvents or moisture.

- X-ray diffraction (XRD) for crystalline purity validation.

Cross-validate results with chromatographic methods (e.g., HPLC-UV) and reference standards. Document all calibration procedures and limit of detection (LOD) calculations to ensure transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer :

Triangulate Data Sources : Compare pharmacokinetic parameters (e.g., bioavailability, half-life) across species using physiologically based pharmacokinetic (PBPK) modeling.

Assay Optimization : Validate in vitro assays for physiological relevance (e.g., protein binding, metabolic enzyme activity).

Mechanistic Studies : Use RNA sequencing or proteomics to identify off-target effects in vivo.

Replicate conflicting studies under standardized conditions, and apply meta-analysis frameworks to quantify heterogeneity .

Q. What advanced spectroscopic techniques can differentiate this compound’s polymorphic forms, and how should data be interpreted?

- Methodological Answer :

- Solid-State NMR (ssNMR) : Resolves hydrogen-bonding networks and crystallographic packing.

- Raman Spectroscopy : Detects subtle vibrational differences between polymorphs.

- Differential Scanning Calorimetry (DSC) : Identifies thermal transitions unique to each form.

Pair these with computational modeling (e.g., density functional theory) to correlate spectral data with crystal structures. Publish raw spectra and computational inputs for peer validation .

Q. How should researchers address ethical and reproducibility challenges in this compound’s preclinical toxicity studies?

- Methodological Answer :

- Ethical Frameworks : Follow ARRIVE guidelines for animal studies, ensuring sample sizes are statistically justified.

- Blinded Analysis : Use third-party labs for histopathological evaluations to reduce bias.

- Data Transparency : Share raw toxicity datasets (e.g., organ weight, serum biomarkers) in public repositories like Figshare.

Conduct power analyses during experimental design to minimize underpowered conclusions .

Methodological Considerations for Cross-Disciplinary Studies

Q. What strategies integrate computational chemistry with experimental data to predict this compound’s metabolite profiles?

- Methodological Answer :

- Use molecular docking to simulate this compound-enzyme interactions (e.g., CYP450 isoforms).

- Validate predictions with LC-MS/MS to detect metabolites in hepatocyte incubations.

- Apply machine learning (e.g., random forests) to correlate structural features with metabolic stability.

Document software parameters (e.g., force fields, scoring functions) to enable replication .

Data Management and Reporting Standards

Q. How should researchers structure this compound-related datasets to ensure interoperability and reuse?

- Methodological Answer :

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Use standardized identifiers (e.g., InChIKey for chemical structures).

- Deposit data in domain-specific repositories (e.g., ChEMBL for bioactivity data).

- Include metadata such as experimental conditions, instrument settings, and statistical scripts.

Reference existing this compound studies to align with community norms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。